molecular formula C25H19NO3 B7943282 3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone

3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone

Cat. No.: B7943282
M. Wt: 381.4 g/mol
InChI Key: YIJGNIIQDRGGFT-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone, commonly referred to as Ceranib-2 (CAS: 1402830-75-4), is a synthetic quinolinone derivative with a molecular formula of C25H19NO3 and a molecular weight of 381.4 g/mol . Structurally, it features:

  • A 2(1H)-quinolinone core substituted at position 4 with a phenyl group.
  • A propenone (acryloyl) moiety at position 3, bearing a 4-methoxyphenyl substituent.

This compound is a non-lipid ceramidase inhibitor with applications in cancer research, targeting enzymes involved in sphingolipid metabolism . It exhibits solubility in DMSO (≤20 mg/mL) and dimethylformamide (25 mg/mL) and is stored at -20°C for stability .

Properties

IUPAC Name

3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO3/c1-29-19-14-11-17(12-15-19)13-16-22(27)24-23(18-7-3-2-4-8-18)20-9-5-6-10-21(20)26-25(24)28/h2-16H,1H3,(H,26,28)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJGNIIQDRGGFT-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone typically involves a multi-step process. One common method involves the condensation of 4-methoxybenzaldehyde with acetophenone to form chalcone, followed by cyclization with an appropriate amine to yield the quinolinone derivative. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone oxides, while reduction can produce dihydroquinolinones. Substitution reactions can result in halogenated or aminated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Numerous studies have explored the anticancer potential of quinolinone derivatives. For instance:

  • Quinolinones have been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and cell cycle arrest.
  • A study demonstrated that derivatives similar to 3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone could inhibit key pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.

Antimicrobial Properties

Quinolinones are also recognized for their antimicrobial properties:

  • Research has indicated that this compound can exhibit activity against both Gram-positive and Gram-negative bacteria.
  • Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.

Anti-inflammatory Effects

The anti-inflammatory potential of quinolinones has been documented in various studies:

  • Compounds in this class have been shown to reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases.

Applications in Drug Development

Given its promising biological activities, 3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone is being investigated for potential applications in drug development:

  • Cancer Therapeutics : Due to its anticancer properties, it is being evaluated as a lead compound for developing new cancer treatments.
  • Antimicrobial Agents : Its efficacy against various pathogens positions it as a candidate for novel antibiotics.
  • Anti-inflammatory Drugs : The compound’s ability to modulate inflammatory responses makes it suitable for developing treatments for chronic inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study focused on the effects of quinolinone derivatives on breast cancer cells. The results indicated that treatment with 3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone resulted in a significant reduction in cell viability and an increase in apoptotic markers compared to untreated controls.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Propenone/Acryloyl Substituents

Compound Name Molecular Formula Substituents Key Features Biological Activity Reference
Ceranib-2 C25H19NO3 3: Propenone-(4-methoxyphenyl); 4: Phenyl Ceramidase inhibition Anticancer research
6-Bromo-3-[3-(3-nitrophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone C24H15BrN2O4 3: Acryloyl-(3-nitrophenyl); 4: Phenyl; 6: Bromo Enhanced electron-withdrawing groups (NO2, Br) Not reported (screening compound)
6-Chloro-3-[3-(7-nitrobenzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone C26H17ClN2O6 3: Acryloyl-(7-nitrobenzodioxin); 4: Phenyl; 6: Chloro Bulky nitrobenzodioxin group Not reported
3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one C25H17ClNO2 3: Propenone-(4-methoxyphenyl); fused benzoquinoline core Extended aromatic system Synthetic intermediate

Key Observations :

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., NO2 in ) enhances reactivity compared to Ceranib-2’s methoxy group, which is electron-donating.
  • Steric Effects : Bulky substituents (e.g., nitrobenzodioxin in ) reduce solubility and may limit bioavailability.

Analogues with Alternative Functional Groups

Compound Name Molecular Formula Substituents Key Features Biological Activity Reference
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) C22H18ClN2O 3: 4-Methoxyphenyl; 4: Amino; 2: 4-Chlorophenyl Amino group enhances hydrogen bonding Antiproliferative potential
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one C9H5ClFNO2 3: Chloro; 4: Hydroxy; 6: Fluoro Halogen and hydroxy groups increase polarity Antimicrobial activity
7-{3-[4-(2,3-Dimethylphenyl)piperazinyl]propoxy}-2(1H)-quinolinone (OPC-4392) C24H27N3O2 7: Piperazinylpropoxy; 2: Quinolinone Dopamine autoreceptor agonist Neuroleptic agent

Key Observations :

  • Functional Group Impact: Amino () and hydroxy () groups improve water solubility but may reduce membrane permeability.
  • Biological Target Specificity : Piperazinylpropoxy derivatives () exhibit CNS activity due to dopamine receptor interactions, unlike Ceranib-2’s ceramidase focus.

Biological Activity

3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone, also known by its CAS number 1402830-75-4, is a synthetic organic compound categorized under quinolinone derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O3C_{24}H_{24}N_{2}O_{3}, with a molecular weight of approximately 388.46 g/mol. The structure features a quinolinone core with methoxyphenyl and phenyl substituents, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that 3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone exhibits a range of biological activities:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • Mechanism of Action : It is believed to inhibit cancer cell proliferation by inducing apoptosis through the modulation of various signaling pathways, including those involved in cell cycle regulation and apoptosis.
  • Cell Line Studies : In vitro studies have shown efficacy against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's ability to disrupt cellular functions in these models suggests significant potential as an anticancer agent .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity .
  • Mechanism : The antimicrobial action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models, indicating a potential use in treating inflammatory diseases .

Research Findings and Case Studies

StudyFocusFindings
Study 1Anticancer activityInduced apoptosis in HeLa and A549 cells; IC50 values suggest significant potency.
Study 2Antimicrobial effectsEffective against S. aureus and E. coli; demonstrated minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study 3Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages; potential therapeutic implications for chronic inflammatory conditions.

The biological activity of 3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in cancer progression and inflammation.
  • Receptor Binding : Potential binding to cell surface receptors could modulate signaling pathways critical for cell survival and proliferation.

Q & A

Q. Q1. What is the standard synthetic route for preparing quinoline-chalcone hybrids such as 3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , a common method for chalcone derivatives. For example:

  • React 3-acetyl-4-phenylquinolin-2(1H)-one with 4-methoxybenzaldehyde in ethanol under basic conditions (e.g., KOH) for 12–24 hours at room temperature .
  • Neutralize the mixture with dilute acetic acid, filter the precipitate, and purify via column chromatography (ethyl acetate/hexane, 1:1). Recrystallize from acetone to obtain needle-like crystals (yield ~72%) .

Key Data:

  • Reagents: Ethanol, KOH, 4-methoxybenzaldehyde.
  • Purification: Column chromatography, recrystallization.
  • Yield: 72% (typical for similar chalcone syntheses) .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yield and purity in quinoline-chalcone synthesis?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening: Use solid KOH in MeOH/H₂O under reflux (e.g., 3 days) to enhance chalcone formation efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Monitoring: Track reaction progress via TLC (silica gel, UV detection) and adjust stoichiometry (e.g., 1:1 molar ratio of ketone and aldehyde) .

Example:
In analogous syntheses, refluxing for 72 hours increased yields from 43% to >60% while reducing byproducts .

Pharmacological Activity Studies

Q. Q3. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC values (µg/mL) .
  • Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
  • Mechanistic Studies: Investigate π–π interactions (via X-ray crystallography) and hydrogen bonding to correlate structure with activity .

Key Data:

  • Bioactivity Targets: Antiplasmodial, antimicrobial, anticancer .
  • Structural Drivers: Quinoline scaffold and chalcone moiety enhance activity .

Crystallography and Molecular Interactions

Q. Q4. What experimental techniques are used to determine the crystal structure and intermolecular interactions of this compound?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via slow evaporation (acetone/ethanol). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures using SHELX .
  • Intermolecular Analysis: Identify π–π interactions (centroid distances 3.4–3.8 Å) and hydrogen bonds (e.g., C–H···O) using Mercury software .

Example:
In a related quinoline-chalcone, centroid-to-centroid π–π distances of 3.428 Å (quinoline ring) and 3.770 Å (phenyl ring) were observed .

Spectroscopic Characterization

Q. Q5. How can NMR and IR spectroscopy confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR (DMSO-d₆):
    • Quinoline protons: δ 6.94–8.60 ppm (aromatic signals).
    • Chalcone α,β-unsaturated ketone: δ 7.76 (d, J = 14.6 Hz, =CH) and 8.27 (d, J = 14.6 Hz, =CH) .
  • IR (ATR):
    • C=O stretch at ~1662 cm⁻¹ (chalcone ketone).
    • NH stretch at ~3007 cm⁻¹ (quinolinone) .

Validation: Compare with literature data for analogous compounds .

Structure-Activity Relationship (SAR) Analysis

Q. Q6. What substituent modifications enhance the bioactivity of quinoline-chalcone hybrids?

Methodological Answer:

  • Electron-Donating Groups: 4-Methoxyphenyl improves solubility and π–π stacking .
  • Halogen Substitution: 4-Chlorophenyl increases antimicrobial potency (e.g., MIC reduced by 50%) .
  • Hybridization: Adding pyrimidine (e.g., 6,7-dimethoxy) boosts anticancer activity (IC₅₀ < 10 µM) .

Example:
In hybrid derivatives, 6,7-dimethoxyquinoline-pyrimidine hybrids showed 43% yield and IC₅₀ values < 5 µM against MCF-7 cells .

Analytical Method Development

Q. Q7. What HPLC conditions are suitable for purity analysis of this compound?

Methodological Answer:

  • Column: C18 (250 × 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min, UV detection at 254 nm.
  • Validation: Linearity (R² > 0.99), LOD/LOQ < 0.1 µg/mL .

Note: Adjust gradient elution for complex mixtures (e.g., 40–80% acetonitrile over 20 minutes).

Computational Modeling

Q. Q8. How can molecular docking predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Software: AutoDock Vina or Schrödinger Suite.
  • Target Preparation: Retrieve protein structures (e.g., PfDHFR for antimalarial studies) from PDB (e.g., 1J3I).
  • Docking Parameters: Grid box centered on active site, exhaustiveness = 20.
  • Analysis: Calculate binding energy (ΔG ≤ −7 kcal/mol suggests strong affinity) .

Example: Quinoline-chalcones showed ΔG = −8.2 kcal/mol against PfDHFR, correlating with antiplasmodial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.